molecular formula C18H31IN2 B14269890 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide CAS No. 171780-14-6

3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide

Cat. No.: B14269890
CAS No.: 171780-14-6
M. Wt: 402.4 g/mol
InChI Key: DQKRBBNRIYBTFO-FERBBOLQSA-M
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Description

3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a pyridine ring substituted with a methylpyrrolidinyl group and an octyl chain, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-pyridylmethyl chloride, is reacted with (S)-1-methylpyrrolidine under basic conditions to form 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.

    Quaternization: The resulting pyridine derivative is then quaternized with 1-iodooctane in the presence of a suitable solvent, such as acetonitrile, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It can also form complexes with various biomolecules, affecting their function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S)-1-Methylpyrrolidin-2-YL]pyridine
  • 1-Octylpyridin-1-ium iodide
  • N-Methylpyrrolidinium iodide

Uniqueness

3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is unique due to its combination of a pyridine ring, a methylpyrrolidinyl group, and an octyl chain. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring membrane interaction and complex formation.

Properties

CAS No.

171780-14-6

Molecular Formula

C18H31IN2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-1-octylpyridin-1-ium;iodide

InChI

InChI=1S/C18H31N2.HI/c1-3-4-5-6-7-8-14-20-15-9-11-17(16-20)18-12-10-13-19(18)2;/h9,11,15-16,18H,3-8,10,12-14H2,1-2H3;1H/q+1;/p-1/t18-;/m0./s1

InChI Key

DQKRBBNRIYBTFO-FERBBOLQSA-M

Isomeric SMILES

CCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-]

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-]

Origin of Product

United States

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